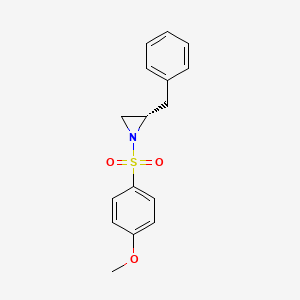
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound features a benzyl group and a methoxyphenylsulfonyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the aziridine.
Attachment of the Methoxyphenylsulfonyl Group: This step involves the reaction of the aziridine with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to deprotected aziridines or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving aziridines.
Medicine: Aziridines are known for their potential as anticancer agents, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions. These interactions can target specific molecular pathways, depending on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine
- (2S)-2-benzyl-1-(4-chlorophenyl)sulfonylaziridine
- (2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine
Uniqueness
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity
Properties
CAS No. |
219738-94-0 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-20-15-7-9-16(10-8-15)21(18,19)17-12-14(17)11-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3/t14-,17?/m0/s1 |
InChI Key |
CKSBMYLGURDCEW-MBIQTGHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















